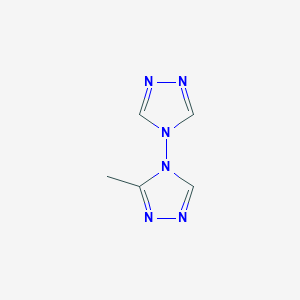
3-Methyl-4,4'-bi(1,2,4-triazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4,4’-bi(1,2,4-triazole) is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the 3-position and a bi(1,2,4-triazole) structure, which consists of two triazole rings connected at the 4-position. Triazoles are known for their versatile chemical properties and potential biological activities, making them valuable in various fields such as medicinal chemistry, agrochemistry, and materials science .
Métodos De Preparación
The synthesis of 3-Methyl-4,4’-bi(1,2,4-triazole) can be achieved through several synthetic routes. One common method involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. For example, the reaction of hydrazine with 3-methyl-1,2,4-triazole-5-thiol under specific conditions can yield the desired compound . Another approach involves the use of nitrilimines and Vilsmeier reagent in a one-pot reaction . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Methyl-4,4’-bi(1,2,4-triazole) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions can be carried out using alkyl halides or acyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield corresponding triazole oxides, while reduction can lead to triazole hydrides .
Aplicaciones Científicas De Investigación
3-Methyl-4,4’-bi(1,2,4-triazole) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound can be used as a core structure for designing new drugs with potential therapeutic benefits . In industry, triazoles are employed as corrosion inhibitors, agrochemicals, and materials for electronic devices .
Mecanismo De Acción
The mechanism of action of 3-Methyl-4,4’-bi(1,2,4-triazole) involves its interaction with various molecular targets and pathways. Triazoles can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme 14-α-demethylase. This leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane, resulting in antifungal activity . Additionally, triazoles can interact with biological receptors through hydrogen-bonding and dipole interactions, contributing to their diverse pharmacological effects .
Comparación Con Compuestos Similares
3-Methyl-4,4’-bi(1,2,4-triazole) can be compared with other triazole derivatives such as 1,2,3-triazole and 1,2,4-triazole. While both types of triazoles share similar chemical properties, 1,2,4-triazoles are generally more potent in their biological activities . Other similar compounds include fluconazole, voriconazole, and itraconazole, which are widely used antifungal agents based on the triazole structure . The unique bi(1,2,4-triazole) structure of 3-Methyl-4,4’-bi(1,2,4-triazole) distinguishes it from these compounds, potentially offering different biological and chemical properties.
Propiedades
Número CAS |
63523-91-1 |
|---|---|
Fórmula molecular |
C5H6N6 |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
3-methyl-4-(1,2,4-triazol-4-yl)-1,2,4-triazole |
InChI |
InChI=1S/C5H6N6/c1-5-9-8-4-11(5)10-2-6-7-3-10/h2-4H,1H3 |
Clave InChI |
DAMHRAUQYOUUKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=CN1N2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


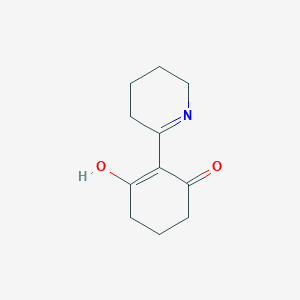

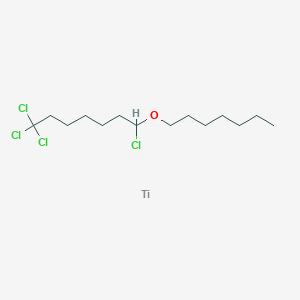
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)

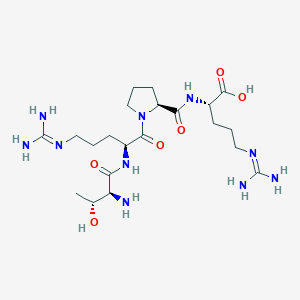
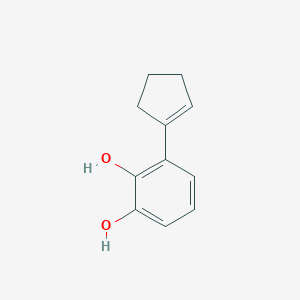
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
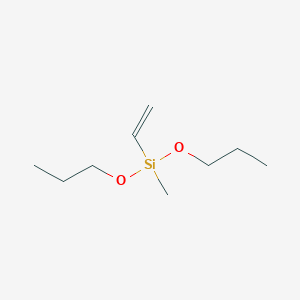
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
